![molecular formula C16H14ClF3N2O3S B3534614 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3534614.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide, also known as CTM or Compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTM is a synthetic compound that belongs to the class of benzamide derivatives. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide has been shown to possess anti-inflammatory and analgesic properties in animal models. It has also been shown to inhibit the growth of various tumor cell lines in vitro. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.
Advantages and Limitations for Lab Experiments
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity profile, and potential applications in various fields. However, it also has limitations, including its limited solubility in water and its potential to degrade over time.
Future Directions
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide, including:
1. Further studies on its mechanism of action and its potential as a COX-2 inhibitor.
2. Development of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide derivatives with improved properties, such as increased solubility and potency.
3. Investigation of its potential applications in other fields, such as material science.
4. In vivo studies to evaluate its efficacy and safety as a drug candidate.
5. Exploration of its potential as a fluorescent probe for imaging applications.
In conclusion, N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide is a synthetic compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has been shown to possess anti-inflammatory, analgesic, and antitumor properties. Further research is needed to fully understand its potential and to develop new applications for this compound.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the development of new drugs. N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide has also been used as a building block in the synthesis of various compounds, including fluorescent dyes and liquid crystals.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-22(26(2,24)25)12-6-3-10(4-7-12)15(23)21-11-5-8-14(17)13(9-11)16(18,19)20/h3-9H,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRGAYGOFKHZRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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